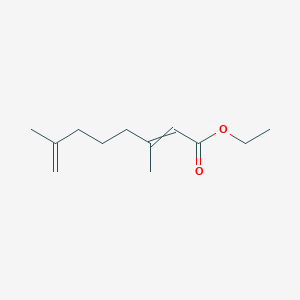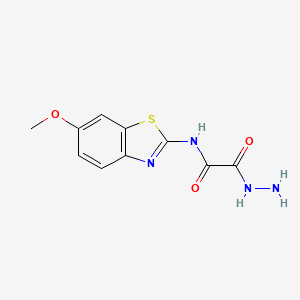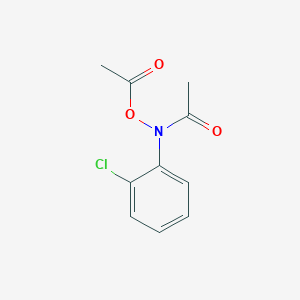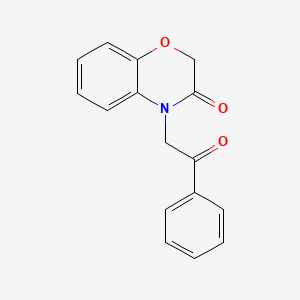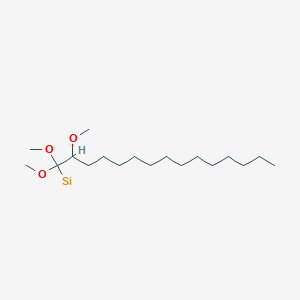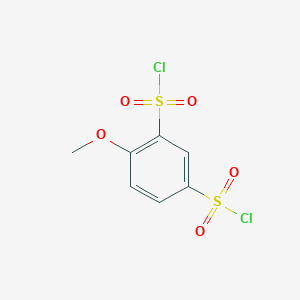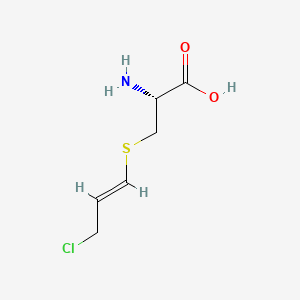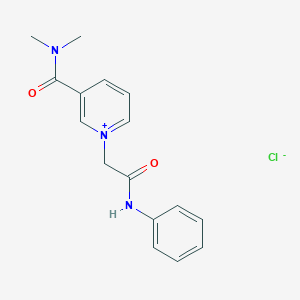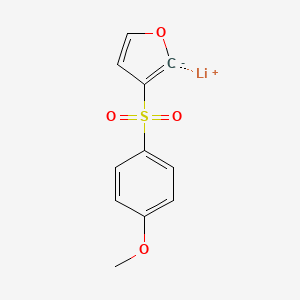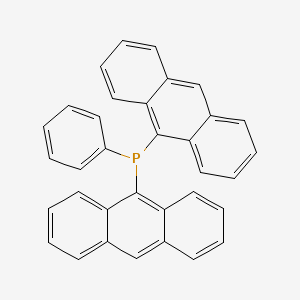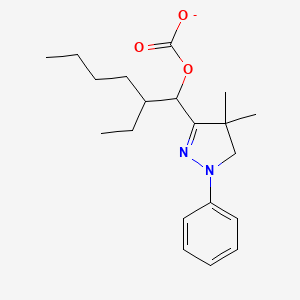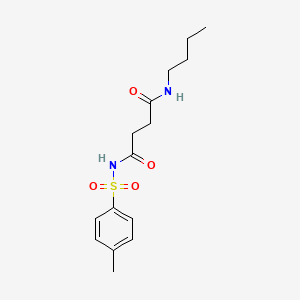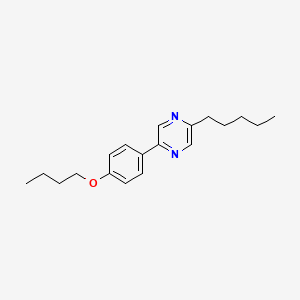
1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a methoxyphenyl group and a benzothiazolyl group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of 4-methoxyaniline with 6-methyl-1,2-benzothiazol-3-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and benzothiazolyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the benzothiazolyl group.
1-(4-Methoxyphenyl)-3-(1,2-benzothiazol-3-yl)urea: Lacks the methyl group on the benzothiazolyl ring.
Uniqueness
1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea is unique due to the presence of both the methoxyphenyl and 6-methyl-1,2-benzothiazolyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
105734-56-3 |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-8-13-14(9-10)22-19-15(13)18-16(20)17-11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19,20) |
InChI Key |
UEYISJGYKLZVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NS2)NC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
